6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine
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Overview
Description
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine is a synthetic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurotransmission, particularly those involving serotonin and dopamine .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to influence neurotransmission, potentially leading to changes in mood, cognition, and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine typically involves the reaction of α-aminoamidines with diarylidencyclohexanones in pyridine solution. The reaction is carried out by heating the mixture at 100°C for 24 hours, resulting in high yields of the desired product . This method is characterized by its mild reaction conditions and easy workup, making it a preferred route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Known for its antibacterial activity.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Studied for its antibacterial properties.
Uniqueness
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to inhibit multiple enzymes and pathways makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6/c22-14-5-6-19-17(11-14)20(25-12-23-19)27-15-7-9-28(10-8-15)21-16-3-1-2-4-18(16)24-13-26-21/h5-6,11-13,15H,1-4,7-10H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZROUAAALYFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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